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For researchers, scientists, and drug development professionals, the selection of modified

nucleotides is a critical step in the Systematic Evolution of Ligands by Exponential Enrichment

(SELEX) process for the generation of high-affinity aptamers. This guide provides an objective

comparison of 2'-amino-ATP (2'-NH2-ATP) and 3'-amino-ATP (3'-NH2-ATP), supported by

experimental principles, to inform the rational design of SELEX experiments.

The strategic incorporation of modified nucleotides during SELEX can significantly enhance the

therapeutic potential of the resulting aptamers by improving their nuclease resistance and

binding affinity. Among the various modifications, the amino group has garnered considerable

attention. However, the seemingly subtle difference in the position of this modification on the

ribose sugar—at the 2' versus the 3' position—has profound implications for the outcome of a

SELEX experiment.

The Critical Role of Ribose Modification in SELEX
SELEX is an iterative in vitro selection process designed to isolate specific nucleic acid

sequences (aptamers) that bind to a target molecule with high affinity and specificity from a

large, random library. For RNA aptamers, this process involves repeated cycles of binding,

partitioning, and amplification. A key step in this cycle is the in vitro transcription of an enriched

DNA pool into an RNA library for the subsequent round of selection, a reaction catalyzed by T7

RNA polymerase. The compatibility of modified nucleotides with this enzymatic step is

paramount for the successful generation of a modified aptamer library.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1384727?utm_src=pdf-interest
https://www.benchchem.com/product/b1384727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2'-Amino-ATP: The Workhorse of Modified Aptamer
Selection
The 2'-amino modification of pyrimidine and purine nucleotides has been extensively utilized in

SELEX to generate aptamers with superior properties compared to their unmodified

counterparts.

Enhanced Nuclease Resistance: The 2'-hydroxyl group in natural RNA is the primary site of

cleavage by nucleases. Replacing this hydroxyl group with an amino group at the 2' position

sterically hinders nuclease access, thereby significantly increasing the half-life of the resulting

aptamer in biological fluids.[1]

Improved Binding Affinity: The introduction of the 2'-amino group can lead to enhanced binding

affinity of the aptamer to its target. This is attributed to the potential for additional hydrogen

bonding interactions and the altered sugar pucker conformation, which can lead to a more

favorable three-dimensional structure for target recognition.

Compatibility with T7 RNA Polymerase: Crucially, 2'-amino-modified nucleotide triphosphates,

including 2'-NH2-ATP, are recognized and efficiently incorporated by mutant versions of T7

RNA polymerase (e.g., Y639F mutant).[2] This allows for the generation of fully modified RNA

libraries where every adenosine residue is replaced by its 2'-amino counterpart.

3'-Amino-ATP: A Chain Terminator in Transcription
In stark contrast to its 2'-amino counterpart, 3'-amino-ATP is generally unsuitable for the

generation of full-length aptamer libraries in SELEX.

Chain Termination: The 3'-hydroxyl group of the ribose sugar is essential for the formation of

the phosphodiester bond during RNA transcription. T7 RNA polymerase catalyzes the

nucleophilic attack of the 3'-OH of the growing RNA chain on the alpha-phosphate of the

incoming nucleotide triphosphate. When a 3'-amino-nucleotide is incorporated, the absence of

a 3'-hydroxyl group prevents further chain elongation, leading to the termination of

transcription. This property makes 3'-amino-modified nucleotides useful as chain terminators in

sequencing and other molecular biology techniques, but detrimental to the synthesis of a

diverse, full-length aptamer library.
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Limited Utility in Internal Modification for SELEX: Due to its chain-terminating nature, 3'-NH2-

ATP cannot be used for the uniform internal modification of an RNA library during SELEX.

While 3'-end modifications are a common strategy to enhance nuclease resistance, these are

typically introduced post-SELEX as a single modification at the terminus of the aptamer, often

referred to as "capping".[3] This is a distinct approach from the incorporation of modified

nucleotides throughout the sequence during the selection process itself.

Performance Comparison: 2'-NH2-ATP vs. 3'-NH2-
ATP in SELEX
The following table summarizes the key performance characteristics of 2'-NH2-ATP and 3'-

NH2-ATP in the context of SELEX applications.

Feature 2'-NH2-ATP 3'-NH2-ATP

Incorporation by T7 RNA

Polymerase

Efficiently incorporated by

mutant T7 RNA Polymerase

(e.g., Y639F) to generate full-

length RNA.[2]

Acts as a chain terminator,

preventing the synthesis of full-

length RNA transcripts.

Aptamer Library Generation

Enables the generation of fully

2'-amino-modified RNA

libraries for SELEX.

Not suitable for generating full-

length, internally modified

aptamer libraries.

Nuclease Resistance

Significantly enhances

nuclease resistance when

incorporated throughout the

aptamer sequence.[1]

Can provide nuclease

resistance when used as a 3'-

end cap post-SELEX, but not

as an internal modification.[4]

Binding Affinity

Can improve the binding

affinity of the selected

aptamers.

Not applicable for internal

modification to influence

binding affinity during

selection.

Primary Application in SELEX

Used for the generation of

nuclease-resistant aptamers

with potentially higher binding

affinity.

Not used for internal

modification during SELEX.

Can be used for post-SELEX

3'-end capping.
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Experimental Protocols
General SELEX Workflow Using 2'-NH2-ATP
This protocol outlines the key steps for performing a SELEX experiment to isolate 2'-amino-

modified RNA aptamers.

1. Library Design and Synthesis:

Design a single-stranded DNA (ssDNA) library consisting of a central random region

(typically 20-40 nucleotides) flanked by constant regions for primer annealing.

The forward and reverse primers are used for PCR amplification. The forward primer should

contain the T7 RNA polymerase promoter sequence.

2. In Vitro Transcription with 2'-NH2-ATP:

Reaction Mixture:

dsDNA template (from PCR amplification of the library)

T7 Transcription Buffer

GTP, CTP, UTP

2'-NH2-ATP

Mutant T7 RNA Polymerase (e.g., Y639F)

RNase Inhibitor

Procedure:

Assemble the transcription reaction on ice.

Incubate at 37°C for 2-4 hours.

Treat with DNase I to remove the DNA template.
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Purify the 2'-amino-modified RNA library using denaturing polyacrylamide gel

electrophoresis (PAGE).

3. Selection (Binding and Partitioning):

Binding Reaction:

Incubate the purified 2'-amino-modified RNA library with the target molecule in a suitable

binding buffer.

Partitioning:

Separate the target-bound RNA from the unbound sequences. Common methods include

nitrocellulose filter binding, affinity chromatography using immobilized target, or co-

immunoprecipitation.

Wash the complex to remove non-specifically bound RNA.

4. Elution and Reverse Transcription:

Elute the bound RNA from the target.

Perform reverse transcription using a reverse primer to convert the selected RNA back into

cDNA.

5. PCR Amplification:

Amplify the cDNA using the forward and reverse primers to generate a dsDNA pool enriched

in sequences that bind to the target.

6. Iterative Rounds:

Repeat steps 2-5 for multiple rounds (typically 8-15 rounds), increasing the selection

stringency in later rounds to isolate high-affinity binders.

7. Sequencing and Aptamer Characterization:

Clone and sequence the final enriched DNA pool to identify individual aptamer candidates.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesize individual 2'-amino-modified RNA aptamers and characterize their binding affinity

(e.g., using surface plasmon resonance or fluorescence polarization) and nuclease

resistance.

Visualizing the SELEX Workflow and Key Concepts
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Click to download full resolution via product page

Conclusion
The choice between 2'-NH2-ATP and 3'-NH2-ATP for SELEX applications is clear-cut. 2'-NH2-
ATP is a valuable tool for generating aptamers with enhanced stability and binding properties,

as it is readily incorporated by mutant T7 RNA polymerase to produce full-length, modified RNA

libraries. In contrast, 3'-NH2-ATP acts as a chain terminator during transcription, making it

unsuitable for the generation of aptamer libraries. While 3'-end modifications are employed to

increase nuclease resistance, this is a post-SELEX strategy that does not involve the internal

incorporation of 3'-modified nucleotides. Therefore, for researchers aiming to develop robust

and high-affinity aptamers through SELEX, 2'-NH2-ATP is the superior and recommended

choice for internal amino-modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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